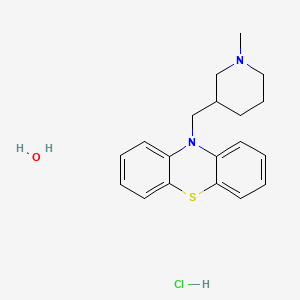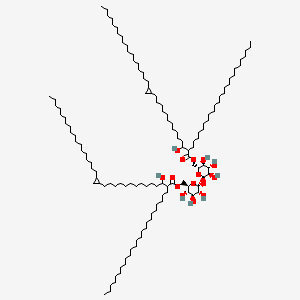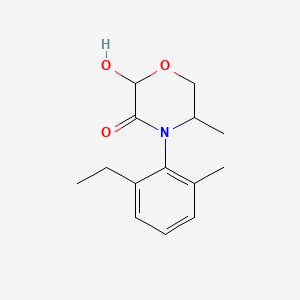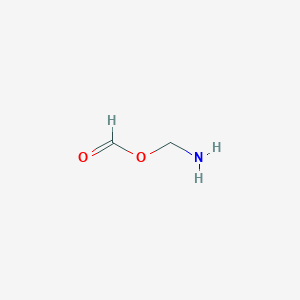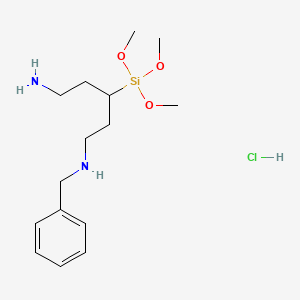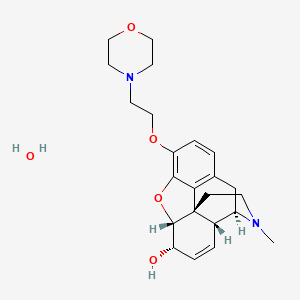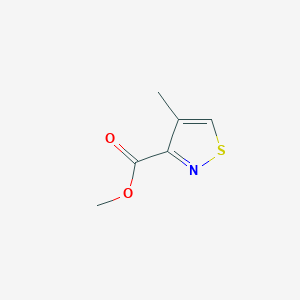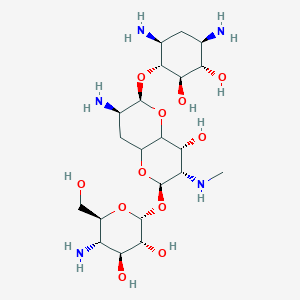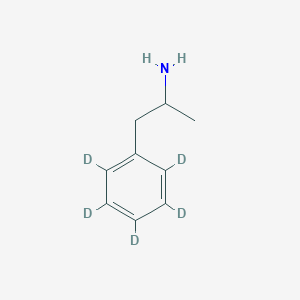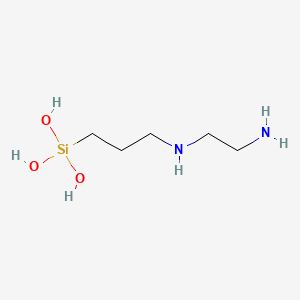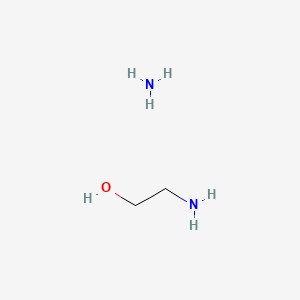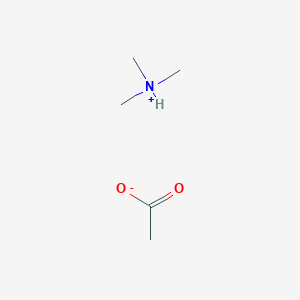
Trimethylammoniumacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylammoniumacetate is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Assembly and Catalysis
Trimethylammonium-functionalized gold nanoparticles have been utilized as templates for peptide fragment assembly and subsequent ligation, showcasing the potential of organically tailored nanoparticles in catalyzing bond-forming reactions. This system may also provide insights into prebiotic conditions where charged surfaces could have facilitated the polymerization of early biopolymers (Fillon et al., 2007).
Redox Flow Batteries
Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl chlorid (TMA-TEMPO) has been studied for use in aqueous organic redox flow batteries, demonstrating reliable electrochemistry, fast kinetics, and high cycling stability (Schubert et al., 2022).
Ionic Plastic Phases
Trimethylammonium trifluoroacetate exhibits ionic plastic phases, with structures and dynamics explored through NMR, calorimetric, and X-ray diffraction measurements. These phases present unique self-diffusion and isotropic rotation of both cations and anions (Kuchitsu et al., 2000).
Anion Exchange Membranes
Trimethylammonium-containing (TMA) polynorbornene has been synthesized and studied as an anion exchange membrane (AEM) in solid-state alkaline fuel cells. The focus was on enhancing OH− conductivity, electrochemical stability in high pH environments, and mechanical robustness (Price et al., 2017).
Enzyme Inhibition and Reactivation
Trimethylammonium-functionalized nanoparticles have been used to bind and inhibit enzymes like beta-galactosidase, with the potential for controlled reactivation by intracellular concentrations of glutathione. This demonstrates a method for the reversible inhibition and reactivation of enzymes, offering significant tools for protein and drug delivery applications (Verma et al., 2004).
DNA Transcription Control
Trimethylammonium-functionalized nanoparticles have been shown to bind DNA, inhibiting DNA transcription by T7 RNA polymerase. This inhibition can be efficiently reversed by intracellular concentrations of glutathione, providing a controlled release of DNA and potential applications in transfection vectors and gene regulation systems (Han et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "Trimethylammoniumacetate can be synthesized by the reaction of trimethylamine with acetic acid.", "Starting Materials": ["Trimethylamine", "Acetic acid"], "Reaction": [ "Add trimethylamine to acetic acid in a 1:1 molar ratio", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain trimethylammoniumacetate" ] } | |
Numéro CAS |
6850-27-7 |
Formule moléculaire |
C5H13NO2 |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4) |
Clé InChI |
KYWVDGFGRYJLPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C[NH+](C)C |
SMILES canonique |
CC(=O)O.CN(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


